molecular formula C7H8IN B1303665 2-Iodo-4-methylaniline CAS No. 29289-13-2

2-Iodo-4-methylaniline

Cat. No. B1303665
CAS RN: 29289-13-2
M. Wt: 233.05 g/mol
InChI Key: AJTUKWIQLKKRHE-UHFFFAOYSA-N
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Patent
US04487752

Procedure details

To a 500-ml pressure-proof glass autoclave were added 150 g (1.03 mole) of ammonium iodide, 5 g (0.0262 mole) of copper iodide, 50 g (0.435 mole) of ammonium dihydrogenphosphate, 70 g (0.654 mole) of p-toluidine, 250 ml of benzene and 100 ml of pure water, and reaction was carried out with stirring under a condition that the oxygen pressure be 3 to 8 kg/cm2 (gauge pressure) and the temperature be 70° C. At the point when the oxygen pressure decreased from 8 kg/cm2 to 3 kg/cm2, oxygen was supplied again to 8 kg/cm2. After 3 hours, the organic layer was taken out, and 83.1 g (0.357 mole) of 2-iodo-4-methylaniline was obtained from this layer. The yield was 82%.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I-:1].[NH4+].P([O-])(O)(O)=O.[NH4+].[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1.O=O>[Cu](I)I.O.C1C=CC=CC=1>[I:1][C:11]1[CH:12]=[C:13]([CH3:16])[CH:14]=[CH:15][C:10]=1[NH2:9] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
[I-].[NH4+]
Name
Quantity
50 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[NH4+]
Name
Quantity
70 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
5 g
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 500-ml pressure-proof glass autoclave were added
CUSTOM
Type
CUSTOM
Details
be 70° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC1=C(N)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.357 mol
AMOUNT: MASS 83.1 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.